Cas no 526196-92-9 (N-(2-Butylbenzofuran-5-yl)acetamide)
N-(2-Butylbenzofuran-5-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-Butylbenzofuran-5-yl)acetamide
- N-(2-butyl-1-benzofuran-5-yl)acetamide
- N-(2-butyl-5-benzofuranyl)Acetamide
- DA-42196
- DTXSID80432542
- AKOS022173349
- SCHEMBL2561686
- WVXHYEWVZRKYIB-UHFFFAOYSA-N
- 526196-92-9
-
- Inchi: 1S/C14H17NO2/c1-3-4-5-13-9-11-8-12(15-10(2)16)6-7-14(11)17-13/h6-9H,3-5H2,1-2H3,(H,15,16)
- InChI Key: WVXHYEWVZRKYIB-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2C=C1CCCC)NC(C)=O
Computed Properties
- Exact Mass: 231.125928785g/mol
- Monoisotopic Mass: 231.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.126±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.014 g/l) (25 º C),
N-(2-Butylbenzofuran-5-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154971-1g |
N-(2-butylbenzofuran-5-yl)acetamide |
526196-92-9 | 95% | 1g |
$720 | 2021-06-08 | |
| Alichem | A019095249-1g |
N-(2-Butylbenzofuran-5-yl)acetamide |
526196-92-9 | 95% | 1g |
$669.60 | 2023-09-01 | |
| Chemenu | CM154971-1g |
N-(2-butylbenzofuran-5-yl)acetamide |
526196-92-9 | 95% | 1g |
$622 | 2024-07-15 | |
| Ambeed | A685651-1g |
N-(2-Butylbenzofuran-5-yl)acetamide |
526196-92-9 | 95+% | 1g |
$626.0 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737438-1g |
n-(2-Butylbenzofuran-5-yl)acetamide |
526196-92-9 | 98% | 1g |
¥6134.00 | 2024-05-10 |
N-(2-Butylbenzofuran-5-yl)acetamide Suppliers
N-(2-Butylbenzofuran-5-yl)acetamide Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N-(2-Butylbenzofuran-5-yl)acetamide
Comprehensive Overview of N-(2-Butylbenzofuran-5-yl)acetamide (CAS No. 526196-92-9)
N-(2-Butylbenzofuran-5-yl)acetamide, with the CAS number 526196-92-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzofuran derivatives, a class known for its diverse biological activities. The 2-butyl substitution and acetamide functional group contribute to its unique chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the demand for benzofuran-based compounds has surged due to their potential applications in drug discovery. N-(2-Butylbenzofuran-5-yl)acetamide is often discussed in the context of structure-activity relationship (SAR) studies, which aim to optimize molecular frameworks for enhanced efficacy. Researchers frequently search for terms like "benzofuran derivatives in medicine" or "acetamide functional group benefits," highlighting the growing curiosity about this compound's role in modern science.
The synthesis of N-(2-Butylbenzofuran-5-yl)acetamide involves multi-step organic reactions, including alkylation and acetylation processes. Its molecular weight and solubility properties are critical for formulation development, a topic often queried in academic forums. Additionally, its thermal stability and spectroscopic characteristics (e.g., NMR, IR) are well-documented, aiding in quality control during production.
From an industrial perspective, CAS 526196-92-9 is categorized as a fine chemical, with applications ranging from intermediates in organic synthesis to bioactive molecule design. The compound's low toxicity profile (as per available data) aligns with the increasing focus on green chemistry and sustainable manufacturing—a trending topic in 2024. Users often search for "safe handling of benzofuran acetamides" or "eco-friendly synthesis methods," reflecting these concerns.
In pharmacological contexts, N-(2-Butylbenzofuran-5-yl)acetamide has been studied for its potential enzyme-modulating effects, though detailed mechanisms remain under investigation. Its lipophilicity, influenced by the butyl chain, may enhance membrane permeability—a key factor in drug bioavailability. Queries like "benzofuran pharmacokinetics" or "improving drug absorption with acetamides" are common among professionals.
Analytical techniques such as HPLC and mass spectrometry are employed to characterize 526196-92-9, ensuring compliance with regulatory standards. The compound's chromatographic behavior is frequently compared to analogs, addressing search trends like "HPLC methods for benzofuran analysis." Such data is vital for patent applications and quality assurance protocols.
Market-wise, N-(2-Butylbenzofuran-5-yl)acetamide is supplied by specialty chemical vendors under strict Good Manufacturing Practice (GMP) guidelines. Its pricing fluctuates based on purity grades (e.g., >98%), a detail often sought by procurement teams. The rise of AI-driven chemical databases has streamlined access to specifications, catering to searches like "where to buy CAS 526196-92-9."
Future research directions may explore N-(2-Butylbenzofuran-5-yl)acetamide's utility in nanotechnology or targeted drug delivery systems. With the pharmaceutical industry prioritizing precision medicine, this compound's modular structure offers versatility. Emerging search terms such as "benzofurans in nanocarriers" underscore this trajectory.
In summary, N-(2-Butylbenzofuran-5-yl)acetamide (526196-92-9) exemplifies the intersection of organic chemistry and applied life sciences. Its balanced physicochemical properties and research-friendly profile ensure sustained relevance, answering both academic and industrial inquiries with robust scientific backing.
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